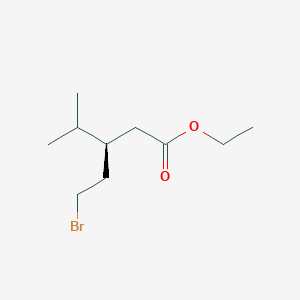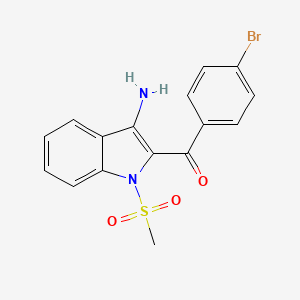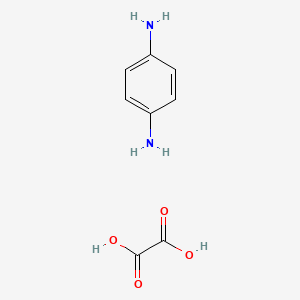
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- is an organic compound with a complex structure It is an ester derivative of pentanoic acid, featuring a bromoethyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Anhydrous ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of ethyl 3-(2-hydroxyethyl)-4-methylpentanoate.
Oxidation: Formation of 3-(2-bromoethyl)-4-methylpentanoic acid.
Reduction: Formation of 3-(2-bromoethyl)-4-methylpentanol.
Aplicaciones Científicas De Investigación
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in enzyme activity or gene expression, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the methyl and additional carbon chain.
Ethyl 2-bromopropionate: Contains a bromine atom but differs in the carbon chain length and branching.
Ethyl 3-bromobutyrate: Similar ester structure but with different carbon chain configuration.
Uniqueness
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry.
Propiedades
Número CAS |
61898-60-0 |
|---|---|
Fórmula molecular |
C10H19BrO2 |
Peso molecular |
251.16 g/mol |
Nombre IUPAC |
ethyl (3S)-3-(2-bromoethyl)-4-methylpentanoate |
InChI |
InChI=1S/C10H19BrO2/c1-4-13-10(12)7-9(5-6-11)8(2)3/h8-9H,4-7H2,1-3H3/t9-/m1/s1 |
Clave InChI |
XCXVFSTWZZFOQT-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](CCBr)C(C)C |
SMILES canónico |
CCOC(=O)CC(CCBr)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)







![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)




